molecular formula C17H12BrNO4S B273298 3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid

3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid

Cat. No.: B273298
M. Wt: 406.3 g/mol
InChI Key: IOXYYSWDFMJDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid is a complex organic compound with the molecular formula C17H12BrNO4S. This compound is characterized by the presence of a bromonaphthalene moiety linked to a sulfonamido group, which is further connected to a benzoic acid unit. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by sulfonation to introduce the sulfonamido group. The final step involves the coupling of the sulfonamido derivative with benzoic acid under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile introduced .

Scientific Research Applications

3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamido group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromonaphthalene-1-sulfonamide
  • Benzoic acid derivatives
  • Sulfonamido benzoic acids

Uniqueness

3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid stands out due to its unique combination of a bromonaphthalene moiety and a sulfonamido group linked to benzoic acid. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H12BrNO4S

Molecular Weight

406.3 g/mol

IUPAC Name

3-[(4-bromonaphthalen-1-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C17H12BrNO4S/c18-15-8-9-16(14-7-2-1-6-13(14)15)24(22,23)19-12-5-3-4-11(10-12)17(20)21/h1-10,19H,(H,20,21)

InChI Key

IOXYYSWDFMJDKY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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